

A Comparative Guide to the Structure-Activity Relationship of Methylbenzamide Isomers

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Compound of Interest

Compound Name: *N*-(4-methoxybenzyl)-3-methylbenzamide

CAS No.: 5348-93-6

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For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the benzamide scaffold stands as a privileged structure, forming the core of numerous biologically active compounds. The seemingly subtle variation in the position of a methyl group on the benzoyl ring of methylbenzamide can lead to significant divergence in physicochemical properties, biological activities, and metabolic fates. This guide offers an in-depth comparative analysis of the ortho-, meta-, and para-isomers of methylbenzamide, providing a foundation for understanding their structure-activity relationships (SAR) and guiding the rational design of novel therapeutics.

While the parent methylbenzamide isomers themselves have limited documented direct biological applications, their derivatives have shown a wide array of pharmacological activities. This guide will delve into the known biological targets and activities of derivatives of each isomer, providing a framework for inferring the influence of the methyl group's position.

Physicochemical Properties: A Tale of Three Isomers

The position of the methyl group on the benzene ring directly influences the molecule's steric and electronic properties, which in turn dictate its physical characteristics. These differences can affect solubility, membrane permeability, and receptor-ligand interactions.

Property	2-Methylbenzamide (ortho)	3-Methylbenzamide (meta)	4-Methylbenzamide (para)
Molecular Formula	C ₈ H ₉ NO	C ₈ H ₉ NO	C ₈ H ₉ NO
Molecular Weight (g/mol)	135.16[1]	135.16	135.16[2][3][4]
Melting Point (°C)	141-142[1][5][6][7]	94-96	161-163[2]
Appearance	White crystalline powder[1]	Solid[8]	White to Almost white powder to crystal[2]
Solubility	Insoluble in cold water; soluble in hot water, alcohol, and concentrated hydrochloric acid.[1]	-	Soluble in Methanol. [2]
CAS Number	527-85-5[1][5]	618-47-3[8]	619-55-6[3][4]

The para-isomer exhibits the highest melting point, likely due to its symmetrical structure allowing for more efficient crystal packing. The ortho-isomer's lower melting point compared to the para-isomer can be attributed to steric hindrance from the adjacent methyl group, which may disrupt crystal lattice formation.

Comparative Biological Activities: Unraveling the Isomeric Influence

Direct comparative studies on the biological activities of the three parent methylbenzamide isomers are limited in publicly available literature. However, by examining the activities of their

derivatives, we can infer the influence of the methyl group's position on their pharmacological profiles.

2-Methylbenzamide (ortho-): A Scaffold for CNS and Developmental Pathway Modulators

Derivatives of 2-methylbenzamide have notably been investigated as modulators of central nervous system (CNS) targets and developmental signaling pathways.

- **Nav1.1 Sodium Channel Modulation:** Certain derivatives of 2-methylbenzamide have been identified as modulators of the voltage-gated sodium channel Nav1.1.[1] These channels are critical for the generation and propagation of action potentials in neurons.
- **Hedgehog Signaling Pathway Inhibition:** Methoxy-substituted 2-methylbenzamide derivatives have been shown to inhibit the Hedgehog (Hh) signaling pathway by targeting the Smoothed (Smo) receptor.[1] This pathway is crucial during embryonic development and its dysregulation is implicated in certain cancers.

The ortho-position of the methyl group appears to be conducive to interactions with specific binding pockets in these protein targets, potentially by influencing the conformation of the benzamide moiety.

3-Methylbenzamide (meta-): A Foundation for Repellents and Beyond

The most well-known biologically active derivative of 3-methylbenzamide is N,N-diethyl-3-methylbenzamide (DEET), a widely used insect repellent.[9][10][11][12]

- **Insect Repellency:** DEET's mechanism of action is complex and not fully understood, but it is thought to involve interactions with insect olfactory receptors, disrupting their ability to locate hosts.[10]

The meta-position of the methyl group in DEET is crucial for its repellent activity, suggesting that this substitution pattern is key for interacting with specific insect receptors.

4-Methylbenzamide (para-): A Versatile Core for Kinase Inhibitors and Antimicrobials

Derivatives of 4-methylbenzamide have demonstrated a broader range of biological activities, including anticancer and antimicrobial effects.

- **Protein Kinase Inhibition:** The 4-methylbenzamide scaffold has been utilized in the design of protein kinase inhibitors, which are important targets in cancer therapy.^[13]
- **Antimicrobial Activity:** Various N-substituted 4-methylbenzamide derivatives have shown activity against a range of bacteria.^[13]

The para-position of the methyl group offers a vector for chemical modification that can be exploited to achieve potent and selective inhibition of various enzymes and microbial targets.

Structure-Activity Relationship: A Summary

The positional isomerism of the methyl group on the benzamide ring significantly impacts the potential therapeutic applications of its derivatives.

Caption: Biological activities associated with derivatives of methylbenzamide isomers.

Experimental Protocols

To facilitate further research into the structure-activity relationship of methylbenzamide isomers, this section provides detailed, step-by-step methodologies for key in vitro assays.

Cell Viability Assay (MTT Assay)

This assay is used to assess the cytotoxic effects of compounds on cancer cell lines.

Workflow:



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Caption: General workflow for the MTT cell viability assay.

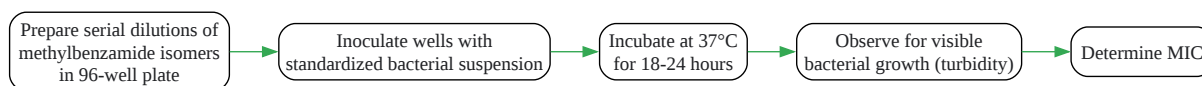
Detailed Protocol:

- **Cell Seeding:** Seed human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
- **Compound Preparation:** Prepare stock solutions of ortho-, meta-, and para-methylbenzamide in a suitable solvent (e.g., DMSO). Prepare serial dilutions of each isomer in complete cell culture medium.
- **Cell Treatment:** Replace the culture medium in the 96-well plates with the medium containing the different concentrations of the methylbenzamide isomers. Include a vehicle control (medium with the same concentration of DMSO) and a positive control (a known cytotoxic drug).
- **Incubation:** Incubate the plates for 24, 48, or 72 hours at 37°C in a humidified incubator with 5% CO₂.
- **MTT Addition:** After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours.
- **Formazan Solubilization:** Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
- **Absorbance Measurement:** Measure the absorbance at approximately 570 nm using a microplate reader.
- **Data Analysis:** Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth) for each isomer.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against various microorganisms.

Workflow:



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Caption: General workflow for the broth microdilution MIC assay.

Detailed Protocol:

- **Compound Preparation:** Prepare stock solutions of each methylbenzamide isomer in a suitable solvent. Perform serial two-fold dilutions in a 96-well microtiter plate containing Mueller-Hinton Broth (MHB).
- **Inoculum Preparation:** Prepare a standardized inoculum of the test bacteria (e.g., *Staphylococcus aureus*, *Escherichia coli*) equivalent to a 0.5 McFarland standard. Dilute the inoculum in MHB to achieve a final concentration of approximately 5×10^5 CFU/mL in each well.
- **Inoculation:** Add the bacterial inoculum to each well of the microtiter plate. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
- **Incubation:** Incubate the plate at 37°C for 18-24 hours.
- **MIC Determination:** The MIC is the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.

Conclusion

The positional isomerism of the methyl group in methylbenzamide serves as a fundamental determinant of the biological activities of its derivatives. While direct comparative data on the parent isomers is sparse, the existing literature on their derivatives clearly indicates that the ortho-, meta-, and para-positions steer the molecules towards distinct pharmacological spaces. The ortho-isomer favors interactions with CNS targets, the meta-isomer is exemplified by its role in insect repellency, and the para-isomer provides a versatile platform for developing

kinase inhibitors and antimicrobials. This guide provides a foundational understanding of these structure-activity relationships and offers robust experimental protocols to empower researchers in the rational design and evaluation of novel benzamide-based therapeutic agents. Further direct comparative studies of the parent isomers are warranted to provide a more complete picture of their intrinsic biological activities and to further refine our understanding of their SAR.

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